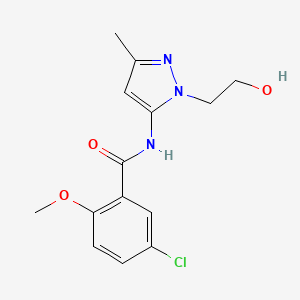

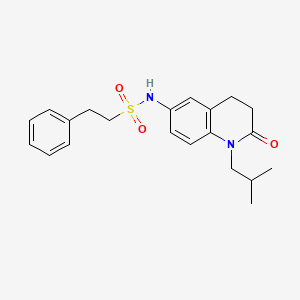

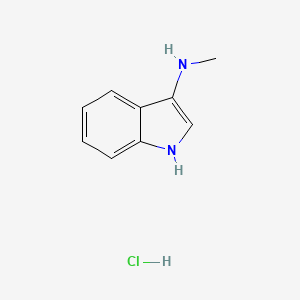

![molecular formula C17H16ClN3O2 B2487678 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866010-47-1](/img/structure/B2487678.png)

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds like this often involves multi-step reactions, targeting the creation of specific functional groups and molecular frameworks. While specific synthesis routes for this compound are not directly detailed in the available literature, the general approach to synthesizing similar compounds involves key steps such as the formation of the pyrrol ring, introduction of the chloro-cyano phenyl group, and subsequent acylation with diethyl oxoacetamide moiety. These steps are crucial for constructing the compound's core structure and defining its functional capabilities.

Molecular Structure Analysis

The molecular structure of such compounds is analyzed through techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and computational modeling. These methods reveal the spatial arrangement of atoms within the molecule, electronic distribution, and potential reactive sites. The presence of the pyrrol ring, chloro-cyanophenyl group, and the oxoacetamide moiety within the molecule suggests a complex interplay of electronic effects, which can influence the compound's chemical reactivity and physical properties.

Chemical Reactions and Properties

Chemical reactions and properties of this compound would be influenced by its functional groups. The chloro-cyanophenyl and oxoacetamide functionalities suggest potential reactivity towards nucleophilic addition, substitution reactions, and possible participation in cycloaddition reactions. These reactions are foundational for further chemical modifications and derivatization of the compound, expanding its utility in various chemical contexts.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are pivotal for understanding the compound's behavior in different environments. While specific data on this compound is scarce, similar compounds exhibit solubility that varies with polarity of the solvent and stability that is influenced by the presence of electron-withdrawing or donating groups within the structure.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and potential for forming hydrogen bonds, are critical for the compound's application in chemical syntheses and its interaction with biological systems. The electron-withdrawing cyanophenyl group and the electron-donating diethyl amide might confer unique reactivity patterns to this compound, influencing its chemical behavior in complex reactions.

For detailed explorations into compounds with similar functionalities and their applications in various scientific fields, further reading and investigation into current literature and databases are recommended.

References

- The chemistry and applications of chloroacetamides in inhibiting fatty-acid elongation offer insights into similar compounds' biochemical interactions and potential utility (Böger, Matthes, & Schmalfuss, 2000).

- Exploration of the stereochemistry of phenylpiracetam and its derivatives highlights the significance of molecular configuration on biological activity, relevant for understanding similar compounds (Veinberg et al., 2015).

- A review on the environmental occurrence and effects of tris(1,3-dichloro-2-propyl)phosphate illuminates the impact of chlorinated compounds on health and the environment (Wang et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- The compound and its derivatives have been extensively studied for synthesis and potential applications in various fields. For instance, efficient syntheses have been developed for related compounds, enabling access to a library of pyrrole derivatives from commercially available materials. These methods provide versatile precursors for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and other complex molecules (Dawadi & Lugtenburg, 2011).

Applications in Biological Systems

- The chemical structure of the compound and its derivatives has been studied in relation to various biological systems. For example, specific chloroacetamide derivatives have been used as selective herbicides for controlling weeds in agricultural settings, demonstrating the versatility of these compounds in biological applications (Weisshaar & Böger, 1989).

Cytotoxicity and Antimicrobial Studies

- Studies have also focused on assessing the cytotoxicity and antimicrobial properties of related compounds. For instance, certain derivatives have shown good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines, indicating potential for therapeutic applications (Moghadam & Amini, 2018). Additionally, the synthesis of novel acetamide derivatives with reported anti-inflammatory activity illustrates the medicinal potential of these compounds (Sunder & Maleraju, 2013).

Utility in Enzyme Inhibition and Metabolic Studies

- The compounds have also been explored for their role in enzyme inhibition and metabolic processes. For instance, novel chloro-substituted derivatives have demonstrated moderate to excellent in vitro α-glucosidase inhibitory activity, which is a therapeutic approach in managing type 2 diabetes by delaying glucose absorption (Tafesse et al., 2019).

Propiedades

IUPAC Name |

2-[1-(3-chloro-2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-3-20(4-2)17(23)16(22)15-9-6-10-21(15)14-8-5-7-13(18)12(14)11-19/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYNJRGARBEMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

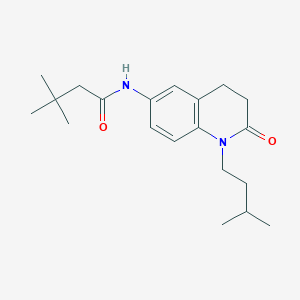

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)

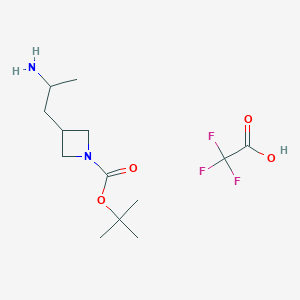

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)

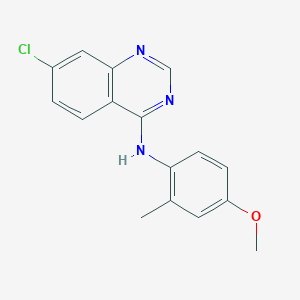

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)